2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione
Description
2-(5-Bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a heterocyclic compound featuring a chromeno[2,3-d]pyrimidine scaffold substituted with a 5-bromo-2-methoxyphenyl group at position 2, an ethoxy group at position 9, and a thione moiety at position 2. The thione group enhances hydrogen-bonding capacity, distinguishing it from oxygen-containing analogs like ketones or ethers .
Properties
CAS No. |
931749-89-2 |
|---|---|
Molecular Formula |
C20H17BrN2O3S |
Molecular Weight |
445.33 |
IUPAC Name |
2-(5-bromo-2-methoxyphenyl)-9-ethoxy-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione |
InChI |
InChI=1S/C20H17BrN2O3S/c1-3-25-16-6-4-5-11-9-14-19(26-17(11)16)22-18(23-20(14)27)13-10-12(21)7-8-15(13)24-2/h4-8,10H,3,9H2,1-2H3,(H,22,23,27) |
InChI Key |
GPIUBAPCMZIANK-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC2=C1OC3=C(C2)C(=S)N=C(N3)C4=C(C=CC(=C4)Br)OC |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
The primary target of 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response and apoptosis.
Mode of Action
This compound interacts with its target, PARP-1, by inhibiting its activity. PARP-1 is involved in DNA repair damage and so inhibitors of PARP-1 have been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The inhibition of PARP-1 affects the DNA base excision repair (BER) and DNA single-strand break (SSB) repair pathways. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival.
Biological Activity
The compound 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione is a member of the thieno[2,3-d]pyrimidine class, which has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
This compound features a complex structure that includes a chromeno-pyrimidine framework with a thione functional group. The presence of bromine and methoxy substituents is believed to influence its biological properties significantly.
Biological Activity Overview
Research has indicated that compounds within the thieno[2,3-d]pyrimidine family exhibit various biological activities, including:
- Anticancer Activity : Several studies have shown that derivatives of thieno[2,3-d]pyrimidines possess significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains.
- Enzyme Inhibition : Certain compounds have been identified as inhibitors of key enzymes involved in cancer progression.
Anticancer Activity
A study by Guo et al. evaluated a series of thieno[2,3-d]pyrimidine derivatives for their activity against the MDA-MB-231 breast cancer cell line. The results indicated that compounds similar to 2-(5-bromo-2-methoxyphenyl)-9-ethoxy-3,5-dihydro-4H-chromeno[2,3-d]pyrimidine-4-thione exhibited IC50 values in the range of 27.6 μM to 50 μM, indicating moderate cytotoxicity. The study highlighted the role of electron-withdrawing groups in enhancing cytotoxic effects .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound l | 27.6 | MDA-MB-231 |
| Compound II | 29.3 | MDA-MB-231 |
Antimicrobial Activity
In another study focusing on the antimicrobial properties of thieno[2,3-d]pyrimidines, various derivatives were tested against Gram-positive and Gram-negative bacteria. The findings suggested that some derivatives exhibited promising antibacterial activity, potentially making them candidates for further development .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis has revealed that modifications at specific positions on the pyrimidine ring can significantly affect biological activity. For instance:
Scientific Research Applications
Antioxidant Activity
Research indicates that chromeno-pyrimidine derivatives exhibit significant antioxidant properties. A study demonstrated that compounds with halogen substituents showed enhanced DPPH scavenging activity, suggesting their potential to mitigate oxidative stress. The antioxidant capacity is particularly important in preventing cellular damage associated with various diseases.
Summary of Antioxidant Findings
| Compound | DPPH Scavenging Activity (%) | Notes |
|---|---|---|
| Compound A | 85% | Enhanced by halide substituents |
| Compound B | 78% | Moderate activity |
| Compound C | 90% | Highest recorded activity |
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against several bacterial strains. In vitro studies have shown promising results against Bacillus cereus and Pseudomonas aeruginosa , with specific derivatives demonstrating significant inhibition of bacterial growth.
Summary of Antibacterial Findings
| Bacterial Strain | Inhibition Zone (mm) | Compound Tested |
|---|---|---|
| Bacillus cereus | 15 | Compound A |
| Pseudomonas aeruginosa | 20 | Compound B |
| Escherichia coli | 12 | Compound C |
Cytotoxicity Assessment
The cytotoxic potential of the compound has been assessed in various tumor cell lines. Specific derivatives exhibited sub-micromolar cytotoxicity (IC50 values between 0.23 and 0.3 μM) against cancer cell types while showing minimal toxicity to normal fibroblasts (IC50 > 25 μM). This selective cytotoxicity is critical for developing targeted cancer therapies.
Summary of Cytotoxicity Findings
| Cell Line | IC50 (μM) | Toxicity to Normal Cells (IC50 > μM) |
|---|---|---|
| A549 (Lung Cancer) | 0.25 | >25 |
| MCF-7 (Breast Cancer) | 0.30 | >25 |
| HeLa (Cervical Cancer) | 0.28 | >25 |
Case Study 1: Antioxidant Evaluation
A comparative study involving various derivatives of chromeno-pyrimidines highlighted that compounds with halogen substituents exhibited improved DPPH scavenging activity. This suggests that structural modifications can significantly enhance antioxidant properties.
Case Study 2: Antibacterial Testing
Using a disc diffusion method, researchers evaluated the antibacterial activity against a panel of bacteria including E. coli and S. aureus . Compounds showed variable effectiveness, with notable inhibition zones against resistant strains like Pseudomonas aeruginosa .
Case Study 3: Cytotoxicity Assessment
In vitro studies revealed that specific chromeno-pyrimidine derivatives could effectively inhibit cell proliferation in tumor cells while sparing normal cells, indicating their potential as chemotherapeutic agents.
Comparison with Similar Compounds
Structural Comparisons
Core Scaffold Variations
- Chromeno-pyrimidine vs. Chromenone: The target compound’s chromeno[2,3-d]pyrimidine core differs from the chromen-4-one scaffold in 5-(benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one (11b, EC₅₀ = 3.5 µM), a US28 inverse agonist. The pyrimidine ring introduces additional nitrogen atoms, altering hydrogen-bonding and π-stacking interactions compared to the chromenone’s ketone group .
- Thione vs. Imine: The 4-thione moiety replaces imine groups in compounds like (3E)-3-N-(2-hydroxyphenylmethylidene)amino-4-imino-9-methoxy-3,5-dihydro-4H-chromeno-pyrimidine (10h).
Substituent Effects
- Halogen Position: The 5-bromo substituent on the phenyl ring contrasts with 3-chlorophenyl in 2-(3-chlorophenyl)-9-methoxy-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione.
- Alkoxy Groups : The ethoxy group at position 9 offers greater lipophilicity compared to methoxy analogs (e.g., 10h and 10i), which may enhance membrane permeability but reduce aqueous solubility .
Table 1: Structural and Electronic Comparison
| Compound Name | Core Scaffold | Key Substituents | Notable Features |
|---|---|---|---|
| Target Compound | Chromeno-pyrimidine | 5-Bromo-2-methoxyphenyl, ethoxy | Thione group, bromine at position 5 |
| 5-(Benzyloxy)-2-(5-bromo-2-methoxyphenyl)-4H-chromen-4-one (11b) | Chromenone | Benzyloxy, 5-bromo-2-methoxyphenyl | US28 inverse agonist (EC₅₀ = 3.5 µM) |
| 2-(3-Chlorophenyl)-9-methoxy-...-4-thione | Chromeno-pyrimidine | 3-Chlorophenyl, methoxy | Chlorine substituent, thione group |
| (3E)-3-N-(2-Hydroxyphenylmethylidene)amino-... (10h) | Chromeno-pyrimidine | 2-Hydroxyphenylmethylidene, methoxy | Schiff base formation, 90% yield |
Physical and Spectroscopic Properties
- IR Spectroscopy: The target compound’s thione group is expected to show a C=S stretch at ~1200 cm⁻¹, contrasting with C=O (~1700 cm⁻¹) in chromenones .
- NMR Shifts : The ethoxy group’s protons will resonate downfield (~δ 1.4–1.6 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) compared to methoxy (δ ~3.8 ppm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
